3-Fluoroazepan-4-ol can be sourced from various chemical databases and research literature. According to PubChem, it is identified by the CID 118230287 and is categorized under organic compounds with specific applications in pharmaceuticals and chemical synthesis . The presence of a fluorine atom in its structure enhances its lipophilicity and metabolic stability, making it a subject of interest for drug development.
The synthesis of 3-Fluoroazepan-4-ol can be achieved through several methods, typically involving the modification of existing azepane derivatives. One common approach includes:
For instance, a general synthetic route may involve:
3-Fluoroazepan-4-ol can undergo various chemical reactions typical for alcohols and nitrogen-containing heterocycles:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like 3-Fluoroazepan-4-ol often involves interactions with specific biological targets, such as receptors or enzymes. For example, fluorinated azepanes have been shown to influence neurotransmitter systems due to their structural similarity to naturally occurring neurotransmitters.
In particular, studies suggest that modifications at the nitrogen position can affect binding affinity and selectivity towards targets involved in neurological disorders . The precise mechanism would depend on the specific biological context in which 3-Fluoroazepan-4-ol is applied.
The physical properties of 3-Fluoroazepan-4-ol include:
Chemical properties include:
Relevant data from chemical databases provides insights into its stability and reactivity profiles .
3-Fluoroazepan-4-ol has potential applications in various scientific fields:
3-Fluoroazepan-4-ol represents a structurally significant azepane derivative characterized by a seven-membered nitrogen heterocycle with fluorine and hydroxyl substituents at the C3 and C4 positions, respectively. Its distinct cis-(3S,4R) stereoisomer (CID: 118230295) is cataloged in PubChem, highlighting its relevance in medicinal chemistry [1]. This compound exemplifies the strategic integration of fluorine into bioactive scaffolds to optimize pharmacological properties. Its emergence aligns with broader trends in fluorinated drug development, where approximately 20% of pharmaceuticals now contain fluorine due to its profound influence on drug-like properties [3] [9].
Fluorinated azepanes serve as privileged scaffolds in drug discovery due to fluorine’s unique physicochemical effects:
Table 1: Comparative Physicochemical Properties of Azepan-4-ol vs. 3-Fluoroazepan-4-ol
Property | Azepan-4-ol | 3-Fluoroazepan-4-ol | Impact on Bioactivity |
---|---|---|---|
C–X Bond Strength (kJ/mol) | C–H: ~413 | C–F: 472 | Enhanced metabolic stability |
log P | ~0.2 (est.) | ~0.8 (est.) | Improved membrane permeability |
N1 pKa | ~10.5 | ~9.0-9.5 | Increased water solubility as salts |
Conformational Flexibility | High | Restricted | Preorganized binding pose |
These properties underpin the utility of 3-fluoroazepan-4-ol as an intermediate in kinase inhibitors and GPCR-targeted therapeutics. Patents disclose its incorporation into pyrazol-4-yl-heterocyclyl-carboxamides as anticancer agents, exploiting fluorine-enhanced potency [2] [4].
The cis-(3S,4R) configuration of 3-fluoroazepan-4-ol is critical for precise biorecognition. Key aspects include:
Table 2: Synthetic Approaches to Enantiopure cis-(3S,4R)-3-Fluoroazepan-4-ol
Method | Catalyst System | Key Intermediate | Stereoselectivity |
---|---|---|---|
Pd(0)-Catalyzed Allylic Fluorination | Pd₂(dba)₃/(R,R)-Trost ligand | Allylic phosphorothioate | >90% de (retention) |
Rh-Catalyzed [4+3] Annulation | Rh₂(esp)₂ | N-Fluoroalkyl triazole | Enantioconvergent |
Epoxide Ring Opening | KF/18-crown-6 | 3,4-Epoxyazepane | Moderate de |
The convergence of synthetic methodology and conformational analysis positions this stereoisomer as a high-value template for targeted drug design [1] [7] [9].
Azepane’s integration into pharmaceuticals evolved through three phases:
The scaffold’s versatility is evident in structural hybrids: Bazedoxifene combines azepane with fluorine-enhanced aryl systems for estrogen receptor modulation. Similarly, COVID-19 therapeutics like Paxlovid® validated fluorinated heterocycles against viral proteases, accelerating interest in fluoroazepanes [3].
Table 3: Evolution of Azepane-Containing Pharmaceuticals
Generation | Exemplar Drug | Indication | Structural Features | Limitations Addressed |
---|---|---|---|---|
Unsubstituted | Cetiedil | Vasospasm | Azepane only | Low potency |
Hydroxylated | Setastine | Allergic rhinitis | C4-OH for H-bonding | Selectivity |
Fluorinated | Patent WO2013045461 | Cancer, Inflammation | cis-3-F,4-OH | Metabolic instability |
This trajectory underscores 3-fluoroazepan-4-ol’s role as a modern pharmacophore optimizing ancestral azepane advantages through fluorine’s “magic bullet” properties [3] [5] [8].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9